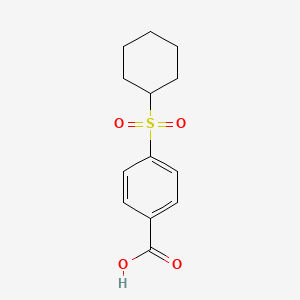![molecular formula C17H21O3- B13891530 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate CAS No. 72934-20-4](/img/structure/B13891530.png)
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate is an organic compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3,7-dimethylocta-2,6-dien-1-yl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate typically involves the esterification of benzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate can be compared with other similar compounds, such as:
Geranyl benzoate: Similar structure but with different substituents on the benzoate group.
Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavors.
Geranyl palmitate: An ester of geraniol with palmitic acid, used in cosmetics and personal care products.
These compounds share some common properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound.
Properties
CAS No. |
72934-20-4 |
|---|---|
Molecular Formula |
C17H21O3- |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienoxy)benzoate |
InChI |
InChI=1S/C17H22O3/c1-13(2)7-6-8-14(3)11-12-20-16-10-5-4-9-15(16)17(18)19/h4-5,7,9-11H,6,8,12H2,1-3H3,(H,18,19)/p-1 |
InChI Key |
GKBNJOLVPRPWCD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC=CC=C1C(=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


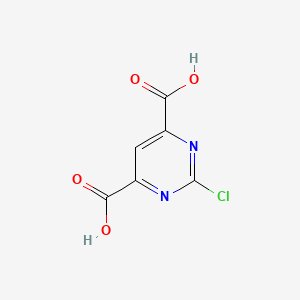
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
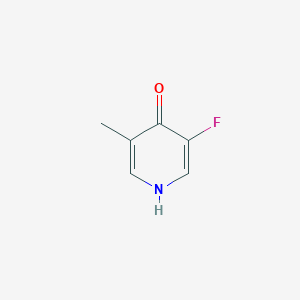
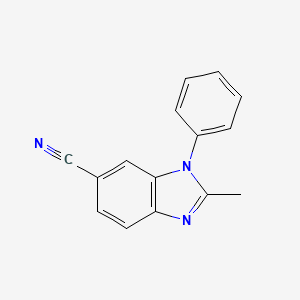
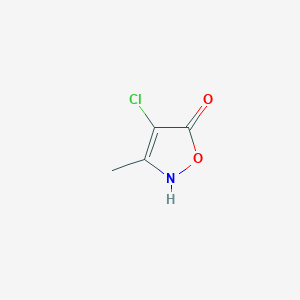
![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)
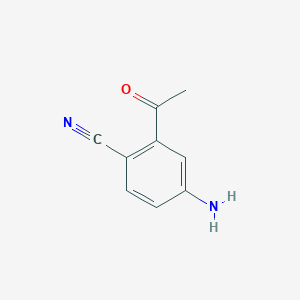
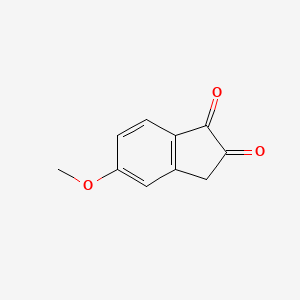
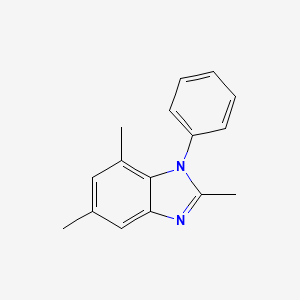
![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)
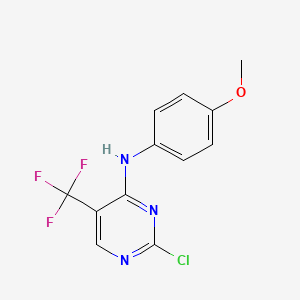
![Ethyl 4-methyl-3-((4-(methylsulfinyl)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate](/img/structure/B13891529.png)
